2-(4-((3-Methylpiperidin-1-yl)sulfonyl)phenyl)-5-((3-morpholinopropyl)amino)oxazole-4-carbonitrile
Description
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Properties
IUPAC Name |
2-[4-(3-methylpiperidin-1-yl)sulfonylphenyl]-5-(3-morpholin-4-ylpropylamino)-1,3-oxazole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N5O4S/c1-18-4-2-11-28(17-18)33(29,30)20-7-5-19(6-8-20)22-26-21(16-24)23(32-22)25-9-3-10-27-12-14-31-15-13-27/h5-8,18,25H,2-4,9-15,17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGVIBNKTMMSLOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)C3=NC(=C(O3)NCCCN4CCOCC4)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N5O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-((3-Methylpiperidin-1-yl)sulfonyl)phenyl)-5-((3-morpholinopropyl)amino)oxazole-4-carbonitrile is a complex organic molecule notable for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 432.56 g/mol. The structure features an oxazole ring, a sulfonamide group, and piperidine and morpholine substituents, which are known to influence biological activity significantly.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Anticancer Activity
- Mechanism : Compounds with oxazole rings have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. The presence of the sulfonamide group may enhance this activity by increasing binding affinity to target proteins involved in cancer progression.
- Case Study : In vitro studies on similar oxazole derivatives demonstrated significant cytotoxic effects against various cancer cell lines, including leukemia and colon cancer. For instance, a related compound exhibited GI50 values in the low micromolar range against multiple cancer types .
2. Antimicrobial Properties
- Mechanism : The sulfonamide moiety is known for its antimicrobial properties, often functioning through inhibition of bacterial folate synthesis. This suggests that the compound may possess similar activity against bacterial pathogens.
- Research Findings : Studies have indicated that derivatives of oxazoles exhibit broad-spectrum antibacterial activity, making them candidates for further development as antimicrobial agents .
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Anticancer | Inhibits tubulin polymerization | , |
| Antimicrobial | Inhibits bacterial folate synthesis | , |
| Immunomodulatory | Modulates immune response |
Table 2: Cytotoxicity Data from Related Compounds
| Compound Name | Cell Line Tested | GI50 (µM) |
|---|---|---|
| Methyl 5-benzylsulfonyl-2-phenyl-1,3-oxazole-4-carboxylate | CCRF-CEM | 0.00537 |
| Another Oxazole Derivative | MOLT-4 | 0.0129 |
| Further Oxazole Analog | COLO 205 | 0.036 |
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. Preliminary results suggest that it may effectively bind to sites on proteins involved in cancer cell proliferation and survival pathways.
Scientific Research Applications
Biological Activities
-
Anticancer Properties :
- The oxazole moiety has been linked to anticancer activity. Studies suggest that compounds containing oxazole rings can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- Molecular docking studies indicate potential binding to targets involved in tumor growth and metastasis, suggesting a mechanism of action against cancer cells.
-
Antimicrobial Activity :
- Similar compounds have shown efficacy against a range of bacterial and fungal pathogens. The sulfonamide group is particularly known for its antibacterial properties, which may extend to this compound.
-
Enzyme Inhibition :
- Research indicates that derivatives of this compound may act as inhibitors of specific enzymes, such as α-glucosidase and butyrylcholinesterase. This suggests potential applications in managing diabetes and neurodegenerative diseases.
Synthetic Pathways
The synthesis of 2-(4-((3-methylpiperidin-1-yl)sulfonyl)phenyl)-5-((3-morpholinopropyl)amino)oxazole-4-carbonitrile can be achieved through several methods:
- Multi-step Synthesis : Involves the formation of the oxazole ring followed by the introduction of the sulfonamide and morpholinopropyl groups.
- Microwave-Assisted Synthesis : This method has been shown to enhance yields and reduce reaction times, making it an efficient approach for synthesizing complex molecules like this one.
Case Study 1: Anticancer Activity
A study investigating the anticancer effects of oxazole derivatives found that compounds similar to this compound exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism involved apoptosis induction via mitochondrial pathways.
Case Study 2: Enzyme Inhibition
Research on enzyme inhibitors demonstrated that derivatives with similar structural motifs effectively inhibited α-glucosidase activity, providing a basis for their use in diabetes management. The inhibition was dose-dependent, indicating potential for therapeutic application.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
